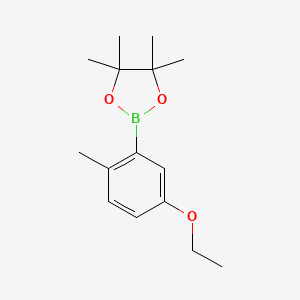

5-Ethoxy-2-methylphenylboronic acid pinacol ester

Beschreibung

5-Ethoxy-2-methylphenylboronic acid pinacol ester is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . The compound features an ethoxy group at the 5-position and a methyl group at the 2-position of the phenyl ring, with the boronic acid moiety protected as a pinacol ester. This protection enhances stability and solubility in organic solvents, critical for handling and storage .

Eigenschaften

IUPAC Name |

2-(5-ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-7-17-12-9-8-11(2)13(10-12)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWNLEQOWNMAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and Key Reaction

The typical synthetic route starts from a 5-ethoxy-2-methylaryl bromide or iodide derivative. This halogenated aromatic compound undergoes a borylation reaction with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base to give the corresponding boronic acid pinacol ester.

Catalysts and Conditions

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are frequently used.

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3) is common.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

- Temperature: Typically 80–100 °C.

- Reaction Time: Several hours (12–24 h) depending on scale and substrate.

Representative Reaction Scheme

$$

\text{5-Ethoxy-2-methylphenyl bromide} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}

$$

Yield and Purification

- Yields are generally high, often above 80%, depending on purity of starting materials and optimization of reaction conditions.

- Purification is commonly achieved by column chromatography or recrystallization.

Detailed Research Findings and Data

Literature Examples and Yields

Mechanistic Insights

- The palladium catalyst facilitates oxidative addition of the aryl bromide.

- Transmetalation with bis(pinacolato)diboron transfers the boryl group.

- Reductive elimination releases the arylboronic acid pinacol ester product.

- Base assists in the activation of the diboron reagent and neutralizes by-products.

Alternative Preparation Methods

Direct Esterification of Boronic Acid

- Starting from 5-ethoxy-2-methylphenylboronic acid , reaction with pinacol under dehydrating conditions yields the pinacol ester.

- This method is less common industrially due to the instability of free boronic acids and the availability of direct borylation.

Magnesium-Mediated Borylation

- A patented process describes preparation of boronic acid pinacol esters via reaction of aryl bromides with magnesium metal followed by borylation.

- This method can offer high yields (around 88%) and complete conversion but requires careful control of magnesium activation.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation with B2pin2 | 5-Ethoxy-2-methylphenyl bromide | Pd(dppf)Cl2 or Pd(PPh3)4 | KOAc or K2CO3 | DMF or DMSO | 80–100 | 12–24 | 80–90 | Most common, high yield |

| Magnesium-mediated borylation | 5-Ethoxy-2-methylphenyl bromide | Mg metal + Pd catalyst | Base | THF or similar | Room temp to reflux | Several hours | ~88 | Patent method, high conversion |

| Direct esterification | 5-Ethoxy-2-methylphenylboronic acid | None | Pinacol excess | Toluene or similar | Reflux | Several hours | 70–85 | Less used, requires boronic acid |

Notes on Purification and Stability

- Pinacol esters are more stable than free boronic acids and can be stored under inert atmosphere.

- Purification by silica gel chromatography is standard; however, care is needed as pinacol esters can hydrolyze under acidic or aqueous conditions.

- Hydrolysis rates are slower for pinacol esters compared to other boronate esters, making them preferred intermediates in synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Boron-containing alcohols or hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2-methylphenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes the compound a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Key Structural Attributes :

- Substituents : Ethoxy (electron-donating) and methyl (weakly electron-donating) groups.

- Molecular Formula : Presumed to be C₁₅H₂₃BO₃ (estimated based on analogs like 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester, C₁₅H₂₁BO₄ ).

- Applications : Likely employed in synthesizing pharmaceuticals, agrochemicals, and organic electronic materials via cross-coupling reactions.

Comparative Analysis with Similar Boronic Esters

Structural and Functional Comparisons

The reactivity, stability, and applications of boronic esters are heavily influenced by substituent effects. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Key Properties of 5-Ethoxy-2-methylphenylboronic Acid Pinacol Ester and Analogs

*Estimated based on analogs.

Reactivity in Cross-Coupling Reactions

Electron-Donating Groups (e.g., Ethoxy, Methyl) :

Substituents like ethoxy and methyl reduce electrophilicity at the boron center, leading to slower oxidative addition in palladium-catalyzed reactions compared to electron-withdrawing analogs. For example, 5-Bromo-2-methoxyphenylboronic acid pinacol ester (with bromo) exhibits faster coupling due to bromine’s ability to act as a leaving group .Steric Effects :

Bulky substituents, such as 5-Chloro-2,4-dimethoxy groups, hinder catalytic access to the boron center, reducing reaction rates . In contrast, this compound likely experiences moderate steric hindrance.- Stability and Solubility: Pinacol esters generally improve stability against protodeboronation. For instance, 4-Nitrophenylboronic acid pinacol ester shows greater stability in aqueous H₂O₂ compared to its free boronic acid form . Ethoxy and methyl groups may further enhance solubility in non-polar solvents.

Biologische Aktivität

5-Ethoxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a boronic acid moiety, which is crucial for its biological interactions, particularly in enzyme inhibition and drug delivery systems.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine or cysteine residues in enzymes, influencing their activity. This property is particularly relevant in the context of protease inhibition.

- Drug Delivery : The pinacol ester form can serve as a prodrug, releasing the active boronic acid upon hydrolysis, which can be triggered under physiological conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of boronic acids, including this compound. These compounds can act as inhibitors of key oncogenic pathways. For instance:

- Tyrosine Kinase Inhibition : Boronic acids have been explored as inhibitors of tyrosine kinases involved in cancer progression. In vitro studies demonstrate that compounds like 5-Ethoxy-2-methylphenylboronic acid can effectively inhibit cell proliferation in cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate:

- MTT Assays : The compound showed significant cytotoxic effects on H1993 cells with high intracellular reactive oxygen species (ROS) levels, suggesting that its activity may be enhanced in oxidative environments .

| Cell Line | IC50 (µM) | Activation Condition |

|---|---|---|

| H1993 | 15 | High ROS |

| H2228 | 30 | Moderate ROS |

| RUMH | 25 | Low ROS |

Case Studies

- Prodrug Activation : In a study examining the activation of boronic acid prodrugs, it was found that this compound could release active drug forms upon exposure to hydrogen peroxide, highlighting its potential for targeted cancer therapy .

- Enzyme Targeting : Research has shown that this compound can selectively inhibit certain proteases involved in tumor progression, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic acid derivatives:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Methylphenylboronic Acid Pinacol Ester | Enzyme inhibition | Moderate cytotoxicity |

| Phenylboronic Acid | Drug delivery via prodrug activation | High anticancer potential |

| Crizotinib Prodrugs | ROS-mediated activation | Enhanced efficacy against ALK+ tumors |

Q & A

Q. What are the common synthetic routes for preparing 5-ethoxy-2-methylphenylboronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation. A representative method includes reacting a halogenated precursor (e.g., 5-ethoxy-2-methylbromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate) in a solvent like toluene or ethanol under reflux. The product is isolated via column chromatography .

Table 1: Example Reaction Conditions

| Parameter | Method A | Method B |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ |

| Base | K₂CO₃ | Cs₂CO₃ |

| Solvent | Toluene/Ethanol | THF/H₂O |

| Temperature | Reflux (110°C) | 80°C |

| Purification | Column chromatography | Recrystallization |

Q. What are the key applications of this compound in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, particularly in pharmaceuticals and materials science. Its stability under ambient conditions and compatibility with diverse electrophiles (e.g., aryl halides) make it a versatile intermediate .

Q. How should this compound be stored to ensure stability?

Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature. Moisture-sensitive boronic esters can hydrolyze over time, reducing reactivity. Analytical studies recommend periodic purity checks via NMR or HPLC .

Advanced Research Questions

Q. How can reaction efficiency be optimized when coupling this compound with electron-deficient aryl halides?

- Catalyst Selection: Use electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) to enhance oxidative addition with electron-deficient substrates.

- Solvent System: Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient partners.

- Additives: Additives like tetrabutylammonium bromide (TBAB) can accelerate transmetallation.

- Temperature Control: Higher temperatures (80–100°C) may be required for sluggish reactions .

Q. How can contradictions in reported coupling yields be resolved?

Discrepancies often arise from:

- Purity of starting materials: Impurities in the boronic ester or aryl halide reduce yields. Use HPLC or GC-MS to verify purity .

- Oxygen sensitivity: Ensure reactions are conducted under inert atmospheres to prevent catalyst deactivation.

- Catalyst loading: Optimize Pd catalyst loading (0.5–5 mol%) based on substrate reactivity .

Q. What strategies enable post-functionalization of the ethoxy group after coupling?

- Demethylation: Use BBr₃ or AlCl₃ to cleave the methoxy group to a hydroxyl group for further derivatization.

- Nucleophilic substitution: Replace the ethoxy group with amines or thiols under acidic/basic conditions.

- Cross-coupling: Utilize the boronic ester in sequential Suzuki reactions for complex architectures .

Q. What analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR: Confirm regiochemistry and boronate ester integrity. Key signals include the pinacol methyl groups (~1.3 ppm) and aromatic protons.

- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₁₅H₂₃BO₄: 294.17).

- X-ray crystallography: Resolve stereochemical ambiguities in crystalline derivatives .

Data Contradictions and Methodological Considerations

Q. Table 2: Reported Yields in Cross-Coupling Reactions

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrochlorobenzene | Pd(dppf)Cl₂ | 78 | |

| 2-Cyanobromobenzene | Pd(OAc)₂ | 45 | |

| 3-Trifluoromethyl iodide | Pd(PPh₃)₄ | 62 |

Key Insight: Lower yields with electron-deficient substrates may require tailored catalyst systems (e.g., PdCl₂(dtbpf)) and elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.